Glucagon receptor antagonist
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34F3N3O3 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34F3N3O3/c1-26(2,3)21-12-14-27(15-13-21)16-17-33(22-8-10-23(11-9-22)37-28(29,30)31)25(36)34(27)18-19-4-6-20(7-5-19)24(32)35/h4-11,21H,12-18H2,1-3H3,(H2,32,35) |
InChI Key |
LOPDCJQTQJTBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Discovery and Design Methodologies for Glucagon Receptor Antagonists
Historical Perspectives and Milestones in Glucagon (B607659) Receptor Antagonist Research
The journey to develop glucagon receptor antagonists is rooted in the fundamental understanding of glucagon's function. Discovered in the early 1920s as a hyperglycemic agent found in pancreatic extracts, glucagon was later identified as a 29-amino acid peptide hormone. diabetesjournals.org The development of the radioimmunoassay in 1959 was a pivotal moment, allowing for the precise measurement of glucagon and insulin (B600854), and solidifying the concept of a bi-hormonal regulation of glucose homeostasis. diabetesjournals.orgexlibrisgroup.com This led to the hypothesis that inhibiting glucagon's action could be a viable therapeutic strategy for diabetes. diabetesjournals.orgnih.gov
Early research focused on peptide-based antagonists, which were modifications of the native glucagon hormone. nih.gov While these provided proof-of-concept, their therapeutic potential was limited by poor oral bioavailability and short half-lives. A significant breakthrough came with the discovery of the first non-peptide glucagon receptor antagonists, which opened the door to developing orally active drugs. mdpi.com This shift marked a new era in the field, moving from peptide modifications to the rational design of small molecule inhibitors.
High-Throughput Screening (HTS) Strategies for Novel Antagonist Scaffold Identification
High-throughput screening (HTS) has been a cornerstone in the discovery of novel glucagon receptor antagonists. wikipedia.org This technology allows for the rapid testing of vast libraries of chemical compounds for their ability to block the glucagon receptor. wikipedia.org The process typically involves using a cell-based assay where cells are engineered to express the human glucagon receptor. nih.govnih.gov
The assay is designed so that activation of the receptor by glucagon produces a measurable signal, such as the production of cyclic AMP (cAMP) or the expression of a reporter gene. nih.govdiabetesjournals.org When a compound from the library successfully blocks the receptor, this signal is diminished or absent. Robotic automation allows for the screening of hundreds of thousands to millions of compounds in a short period, casting a wide net for potential drug candidates. wikipedia.org
One of the earliest successes of HTS in this area was the identification of initial lead compounds that, although not potent, provided a chemical scaffold—the basic chemical structure—from which more effective antagonists could be developed through further chemical modification. nih.gov These initial "hits" are crucial starting points for the extensive process of drug development.
Ligand-Based Drug Design (LBDD) Approaches in Antagonist Development
In the absence of a high-resolution structure of the glucagon receptor, early drug design efforts heavily relied on ligand-based drug design (LBDD). nih.govgardp.org This approach uses the knowledge of molecules that are known to bind to the receptor to create a model of the essential features required for binding and activity. nih.gov This "pharmacophore" model defines the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov
Researchers can then use this pharmacophore model as a virtual filter to search through large databases of chemical compounds, looking for molecules that match the defined features. nih.gov This computational approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. LBDD has been successfully used to identify novel scaffolds for glucagon receptor antagonists and to optimize the potency of existing lead compounds. nih.gov
Structure-Based Drug Design (SBDD) Methodologies Utilizing Receptor Structural Data
A paradigm shift in the design of glucagon receptor antagonists occurred with the successful determination of the three-dimensional structure of the glucagon receptor. This breakthrough enabled the use of structure-based drug design (SBDD), a powerful technique that relies on the detailed atomic-level picture of the receptor's binding site. nih.govbiocentury.com
With the crystal structure in hand, medicinal chemists can visualize how a potential drug molecule might fit into the receptor, much like a key in a lock. This allows for the rational design of compounds that are predicted to bind with high affinity and selectivity. For instance, the discovery that the antagonist MK-0893 binds to an allosteric site—a location distinct from where glucagon binds—was a revelation. nih.gov This knowledge opened up new avenues for designing antagonists that work by a different mechanism than simply competing with glucagon.
SBDD allows for a more precise and efficient optimization of lead compounds. By understanding the specific interactions between a molecule and the receptor, chemists can make targeted modifications to improve properties like potency and reduce potential side effects. The co-crystal structure of the glucagon receptor with an antagonist has been instrumental in guiding the design of new and improved inhibitors. biocentury.com
Fragment-Based Drug Discovery (FBDD) Applied to Glucagon Receptor Antagonists
Fragment-based drug discovery (FBDD) offers a unique approach to identifying lead compounds by starting with much smaller chemical entities, or "fragments." frontiersin.orgdrughunter.comnih.govresearchgate.net These low-molecular-weight fragments typically bind to the target receptor with low affinity, but their interactions are often very efficient in terms of binding energy per atom. nih.gov
The process begins with screening a library of these fragments to identify those that bind to the glucagon receptor. researchgate.net Because of their weak binding, sensitive biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are required to detect these interactions. researchgate.net Once a fragment "hit" is identified and its binding mode is determined, it serves as a starting point for building a more potent molecule. This can be done by "growing" the fragment by adding chemical groups that make additional favorable contacts with the receptor, or by "linking" two or more fragments that bind to adjacent sites. researchgate.net
FBDD has proven to be a powerful strategy for tackling challenging drug targets and has been successfully applied to the discovery of glucagon receptor antagonists, leading to the development of novel and potent compounds. frontiersin.orgnih.gov
Virtual Screening and Computational Chemistry Techniques for Lead Generation
Virtual screening and computational chemistry have become indispensable tools in the modern drug discovery pipeline for glucagon receptor antagonists. nih.govdigitellinc.com These computer-aided drug design (CADD) techniques allow researchers to screen vast virtual libraries of compounds against a computer model of the glucagon receptor, identifying those with the highest predicted binding affinity. nih.gov
This process can be either structure-based, utilizing the 3D structure of the receptor, or ligand-based, using a pharmacophore model derived from known active compounds. nih.gov Molecular docking simulations, a key component of virtual screening, predict the preferred orientation of a molecule when bound to the receptor and estimate the strength of the interaction. nih.gov
Beyond just identifying potential hits, computational chemistry plays a crucial role in optimizing lead compounds. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity, helping to guide the design of more potent molecules. researchgate.net These computational methods significantly accelerate the discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately contribute to the development of more effective glucagon receptor antagonists. nih.gov
Molecular Mechanisms of Glucagon Receptor Antagonism
Allosteric Modulation of Glucagon (B607659) Receptor Activity by Antagonists
Allosteric modulation is a key mechanism, particularly for small-molecule antagonists. These modulators bind to a site on the receptor that is topographically distinct from the orthosteric pocket where glucagon binds. nih.gov This binding induces a conformational change in the receptor that alters its affinity for the endogenous ligand or its ability to become activated.
Several small-molecule glucagon receptor antagonists function as negative allosteric modulators (NAMs). A prime example is MK-0893. Structural studies have revealed that MK-0893 binds to a novel allosteric site located entirely outside the seven-transmembrane (7TM) helical bundle, nestled between transmembrane helices TM6 and TM7 and extending into the lipid bilayer. nih.gov This binding is thought to prevent the receptor from activating by restricting the necessary conformational movements of the transmembrane helices, particularly the outward movement of TM6, which is crucial for G protein coupling. nih.gov This extra-helical binding site represents a new paradigm for Class B GPCR drug design. nih.gov
Receptor Conformational Dynamics and Antagonist Binding Modes
The glucagon receptor is a dynamic protein that exists in multiple conformational states. The binding of a ligand—be it an agonist or an antagonist—stabilizes a specific conformation. Agonists like glucagon stabilize an active conformation, characterized by an outward movement of the intracellular ends of the transmembrane helices, which facilitates G protein engagement. acs.org
Antagonists, conversely, bind to and stabilize an inactive or non-signaling conformation of the receptor. nih.gov Allosteric antagonists like MK-0893, by binding to their unique site, effectively lock the receptor in an inactive state, preventing the TM6 helix from moving outwards. nih.gov Peptide-based antagonists, which are often modified versions of the glucagon peptide itself, engage the orthosteric binding pocket but lack the specific structural components required to induce the transition to an active state. nih.gov For instance, the modification or removal of N-terminal residues of glucagon can convert the peptide from an agonist to an antagonist. nih.govcapes.gov.br These antagonist peptides occupy the binding site but fail to trigger the conformational rearrangements necessary for receptor activation.
Modulation of G Protein Coupling and Arrestin Recruitment by Antagonists
The primary function of the activated glucagon receptor is to couple with the heterotrimeric G protein Gs, leading to the production of the second messenger cyclic AMP (cAMP). physiology.org Antagonists, by stabilizing an inactive receptor conformation, prevent this crucial G protein coupling event. nih.gov By blocking the outward movement of TM6, allosteric antagonists directly interfere with the formation of the G protein binding cavity on the intracellular side of the receptor. nih.gov This blockade effectively silences the primary signaling pathway of the receptor, preventing the downstream metabolic effects of glucagon.
In addition to G proteins, activated GPCRs also recruit β-arrestins, which mediate receptor desensitization, internalization, and can initiate their own signaling cascades. nih.gov Agonist binding to the glucagon receptor promotes the recruitment of β-arrestins. nih.gov Antagonists, by preventing receptor activation in the first place, consequently block the recruitment of β-arrestin. This inhibition of arrestin recruitment is a direct consequence of the antagonist's ability to maintain the receptor in an inactive state, unable to be phosphorylated by G protein-coupled receptor kinases (GRKs), a prerequisite for high-affinity arrestin binding.
Biased Antagonism and Differential Signaling Pathway Inhibition
The concept of biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin), is well-established in GPCR pharmacology. nih.gov The corollary, biased antagonism, describes antagonists that selectively inhibit one signaling pathway more effectively than another. This phenomenon, also known as functional selectivity, offers a nuanced approach to receptor modulation.
For the glucagon receptor family, evidence for biased antagonism is emerging. For the related GLP-1 receptor, an antagonist antibody was developed (TB-222-023) that demonstrated a biased inhibition profile. It was more potent at blocking G protein-mediated signaling than it was at blocking β-arrestin recruitment. diabetesjournals.org This suggests that the antagonist stabilized a receptor conformation that was particularly inept at coupling to G proteins, while being less effective at preventing the conformation that leads to arrestin interaction. While specific examples for the glucagon receptor are less defined, the principle holds that an antagonist could be designed to preferentially block the Gs/cAMP pathway while having less of an impact on (or even permitting) arrestin-mediated functions, or vice versa. Such a molecule could offer a more refined therapeutic effect by selectively inhibiting the metabolic signaling of glucagon while potentially preserving other cellular functions regulated by the receptor.
Ligand-Receptor Residence Time and Kinetic Selectivity Concepts
Beyond simple binding affinity (a thermodynamic measure), the kinetics of the ligand-receptor interaction—specifically the rates of association (k-on) and dissociation (k-off)—are critically important for determining the duration and nature of an antagonist's effect. acs.org The residence time of an antagonist at the receptor, which is the reciprocal of the dissociation rate constant (1/k-off), defines how long the antagonist occupies the receptor before detaching. acs.org A longer residence time can lead to a more sustained and durable pharmacological effect, as the receptor remains blocked for an extended period. acs.org For instance, the Spiegelmer antagonist NOX-G15 was found to have a dissociation constant (Kd) in the low nanomolar range, indicative of a slow dissociation rate and likely a prolonged duration of action. researchgate.net
Kinetic selectivity is another important concept. An antagonist may have similar equilibrium binding affinities for the glucagon receptor and a related receptor, like the glucose-dependent insulinotropic polypeptide receptor (GIP-R). However, if its dissociation rate from the glucagon receptor is significantly slower than from the GIP-R, it will exhibit kinetic selectivity, leading to a more prolonged and potent antagonism at the intended target. acs.org The development of antagonists with high selectivity over the GIP-R and GLP-1R is a key objective, and optimizing the kinetic profile, particularly achieving a slow k-off for the glucagon receptor, is a strategy to achieve this. acs.org
Structural Pharmacology and Structure Activity Relationships of Glucagon Receptor Antagonists
Comprehensive Structure-Activity Relationship (SAR) Studies of Diverse Antagonist Chemotypes
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic properties of various classes of glucagon (B607659) receptor antagonists.
Non-Peptide Antagonists: The first non-peptide competitive human glucagon receptor antagonist described was NNC 92-1687 (2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone). nih.govacs.org SAR studies on this compound revealed that the benzimidazole (B57391) moiety was the most amenable to modification without a complete loss of affinity. nih.govacs.org Introducing a tert-butyl or benzyloxy group at the 5-position of the benzimidazole resulted in equipotent or slightly more potent analogues, with binding affinities in the range of 5-20 μM. nih.govacs.org In contrast, most alterations to the catechol group or the linker region led to a loss of affinity. nih.govacs.org However, the 3-hydroxy group on the catechol ring could be replaced with a methoxy (B1213986) or chloro group while retaining affinity, provided the 4-hydroxy group was present. nih.gov
For the pyrazole (B372694) class of antagonists, which includes MK-0893 , optimization of a lead compound led to the discovery of this potent and selective antagonist. acs.org The SAR for this series highlighted the importance of specific substitutions on the pyrazole core and the nature of the side chains for achieving high affinity and functional antagonism. acs.org
Peptide-Based Antagonists: For peptide antagonists, SAR studies have focused on modifications to the glucagon or glucagon-like peptide-1 (GLP-1) sequence. Key findings include:
N-terminal modifications: Deletion of the N-terminal histidine (His1) is a common strategy to convert a glucagon agonist into an antagonist. For example, des-His1[Glu9]glucagon amide is a potent glucagon antagonist. nih.gov
Amino acid substitutions: Systematic substitutions have identified key residues essential for binding and activity. For GLP-1 analogues, positions 10 (glycine), 15 (aspartic acid), and 17 (serine) are critical for insulinotropic activity and receptor binding. nih.gov Four novel glucagon analogues, including desHis(1)Pro(4)-glucagon and desHis(1)Pro(4)Glu(9)-glucagon , were shown to be effective antagonists. nih.gov
Acylation: The addition of fatty acid chains (acylation) can prolong the action of peptide antagonists. desHis(1)Pro(4)Glu(9)Lys(12)FA-glucagon retained its antagonist efficacy for up to 24 hours in animal models, unlike its non-acylated counterparts. nih.gov The length and properties of the fatty acid chain directly correlate with the duration of action. acs.org
Table 1: SAR Summary of Selected Glucagon Receptor Antagonists
| Compound/Class | Chemotype | Key SAR Findings | Reference |
|---|---|---|---|
| NNC 92-1687 | Benzimidazole | Benzimidazole 5-position can be modified (e.g., tert-butyl). Catechol and linker are sensitive to changes. | nih.govacs.org |
| MK-0893 | Pyrazole | Optimization of pyrazole substitutions and side chains led to high affinity (IC50 = 6.6 nM). | acs.org |
| Peptide Analogues | Peptide | N-terminal His1 deletion is critical for antagonist activity. Acylation with fatty acids (FA) prolongs duration of action. | nih.gov |
Molecular Modeling, Docking, and Molecular Dynamics Simulations of Antagonist Binding
Computational techniques are instrumental in discovering and refining glucagon receptor antagonists. Molecular modeling, docking, and molecular dynamics (MD) simulations provide insights into the binding process at an atomic level.
Molecular Docking: Docking studies have been successfully used to predict the binding poses of antagonists within the GCGR. For instance, in silico screening of compound libraries against the GCGR crystal structure has led to the identification of novel potential antagonists. longdom.orglongdom.org One such study identified STOCK1N82694 as a potential antagonist with a favorable docking score of -9.70, suggesting strong binding affinity. longdom.org The docking analysis revealed that STOCK1N82694 forms multiple interactions with key residues in the glucagon binding site, including a negative charged interaction with Asp385. longdom.org These computational predictions provide a basis for the rational design of new and more potent antagonists. longdom.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the antagonist-receptor complex and to study the conformational dynamics of the receptor upon antagonist binding. longdom.org Simulations of the GCGR-STOCK1N82694 complex were performed to evaluate the stability of the predicted binding pose. longdom.org Furthermore, MD studies on the full-length apo-GCGR suggest that the receptor can exist in both an "open" and a "closed" conformation, characterized by the degree of contact between the ECD and the 7TM domain. nih.gov Antagonists are thought to stabilize one of these conformational states, preventing the transition to an active state. nih.gov
These computational approaches are complementary, with docking providing initial binding hypotheses and MD simulations refining these models and offering a dynamic view of the interaction. nih.govresearchgate.net
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Insights into Antagonist-Bound Receptor Structures
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been transformative for understanding GCGR antagonism. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has provided structures of the GCGR in various functional states. While many studies focus on agonist-bound active states, these structures provide a crucial reference for understanding the conformational changes that antagonists must prevent. For example, a cryo-EM structure of the GCGR bound to the dual-agonist peptide P15 and the Gs protein revealed details of the active state. nih.govnih.gov Comparison of agonist-bound and antagonist-bound structures highlights the significant conformational rearrangements in the 7TM domain, particularly the outward movement of TM6, that are blocked by antagonists. nih.govnih.gov
Table 2: Key Structural Studies of Antagonist-Bound Glucagon Receptor
| Technique | Antagonist/Modulator | Key Insights | Reference |
|---|---|---|---|
| X-ray Crystallography | MK-0893 | Revealed a novel, extra-helical allosteric binding site between TM6 and TM7 within the lipid bilayer. | nih.govdiamond.ac.uk |
| X-ray Crystallography | NNC0640 / mAb1 | Determined the structure of the full-length receptor in an inactive state, showing how an antibody can block ligand access. | nih.govguidetopharmacology.org |
| Cryo-EM | (Comparison with agonist structures) | Provides a template to understand the active-state conformations that antagonists must prevent, particularly the outward movement of TM6. | nih.govnih.gov |
Pharmacophore Model Development and Application for Glucagon Receptor Antagonists
Pharmacophore modeling is a powerful computational strategy for identifying novel antagonist scaffolds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.
A successful ligand-based pharmacophore model was developed for glucagon receptor antagonists using a set of known active compounds. nih.govnih.gov The best-performing model, named Hypo1 , consists of five features: two hydrogen bond acceptors, two hydrophobic regions, and one positive ionizable feature. researchgate.netnih.gov This model demonstrated a high correlation coefficient (0.805) between the predicted and experimental activities of the training set compounds. nih.govnih.gov
The validated Hypo1 model was then used as a 3D query to screen chemical databases (e.g., Maybridge database) for novel molecules with the potential to act as glucagon receptor antagonists. nih.govresearchgate.net This virtual screening process, combined with subsequent molecular docking to refine the hits, successfully identified several new candidate molecules. nih.govnih.gov This approach highlights how pharmacophore modeling can effectively filter large compound libraries to discover structurally diverse leads for antagonist development. researchgate.net The results from pharmacophore modeling and molecular docking are often complementary, providing a robust workflow for computer-aided drug design. nih.gov
Conformational Analysis of Antagonist Scaffolds in Receptor-Bound States
Understanding the conformation that an antagonist adopts when bound to the receptor is critical for structure-based drug design. This analysis is informed by structural biology data and computational simulations.
The crystal structure of MK-0893 bound to the GCGR shows the antagonist in a specific, rigid conformation wedged between the transmembrane helices. diamond.ac.uk Its physicochemical properties are perfectly matched to its binding site, with hydrophobic parts interacting with the lipid-facing surface of TM5 and polar parts forming hydrogen bonds in a cleft near TM7. diamond.ac.uk This bound conformation is thought to physically block the helices from moving into the active arrangement. nih.gov
For peptide antagonists, binding to the ECD is believed to stabilize the stalk region that connects the ECD to the 7TM domain. nih.govnih.gov In the apo (unbound) state, the receptor exhibits considerable flexibility. nih.gov Antagonist binding likely selects for and stabilizes an inactive conformation from this ensemble of states, preventing the conformational changes required for activation. nih.govnih.gov For example, the peptide antagonist NNC-92-02-0125 was shown to protect the stalk region, indicating that it stabilizes the α-helical conformation of this segment, which is characteristic of the inactive state. nih.gov
The identification of conformationally constrained antagonists is also a key strategy. By reducing the flexibility of the antagonist scaffold, it is possible to pre-organize the molecule into its bioactive conformation, which can improve binding affinity and other drug-like properties. nih.gov This approach led to the development of novel antagonists with improved profiles. nih.gov
Preclinical in Vitro and in Vivo Characterization of Glucagon Receptor Antagonists
Receptor Binding Affinity, Selectivity, and Specificity Assays
The initial step in characterizing a potential GCGR antagonist is to determine its ability to bind to the receptor. This is achieved through receptor binding affinity assays, which quantify the strength of the interaction between the antagonist and the GCGR. A high binding affinity is a desirable characteristic, indicating that the compound can effectively occupy the receptor even at low concentrations. For instance, a novel small-molecule GCGR antagonist, Compound 1, was found to inhibit the binding of radiolabeled glucagon (B607659) to the human glucagon receptor with a half-maximal inhibitory concentration (IC50) value of 181 ± 10 nmol/l, demonstrating its potent binding capability. diabetesjournals.org
Beyond just affinity for the GCGR, it is equally crucial to assess the antagonist's selectivity and specificity. Selectivity refers to the compound's ability to bind preferentially to the GCGR over other related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) or the glucose-dependent insulinotropic polypeptide receptor (GIPR). cam.ac.uk High selectivity is vital to minimize off-target effects and potential side effects. For example, the peptidyl antagonist des-His¹-[Glu⁹]glucagon demonstrated high selectivity for the glucagon receptor, effectively blocking glucagon's action without significantly affecting the GLP-1R. nih.gov In contrast, some antagonists, like MK-0893, have been shown to inhibit both the glucagon and GLP-1 receptors, highlighting the importance of thorough selectivity profiling. nih.gov
Specificity assays further investigate the antagonist's interaction with a broader range of unrelated receptors, ion channels, and enzymes to ensure it does not produce unintended pharmacological effects. The discovery of an allosteric binding site for the antagonist MK-0893, located outside the traditional seven-transmembrane helical bundle of the GCGR, underscores the complex nature of these interactions and the need for detailed structural and functional characterization. nih.gov
Cell-Based Functional Assays for Antagonist Potency and Efficacy
Following the confirmation of binding, the functional consequences of this interaction are evaluated using cell-based assays. These assays determine the antagonist's potency and efficacy in blocking glucagon-induced cellular responses. The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon activation by glucagon, primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). eurofinsdiscovery.comyoutube.com
Therefore, a key functional assay for GCGR antagonists is the measurement of their ability to inhibit glucagon-stimulated cAMP production. eurofinsdiscovery.com For example, in Chinese Hamster Ovary (CHO) cells overexpressing the human glucagon receptor, Compound 1 was shown to increase the concentration of glucagon required to elicit a half-maximal effect on adenylyl cyclase, with a functional antagonist dissociation constant (KDB) of 81 ± 11 nmol/l. diabetesjournals.org This demonstrates the compound's ability to effectively counteract glucagon's signaling cascade.
In addition to cAMP inhibition, some glucagon receptor signaling can also involve the Gq protein pathway, leading to an increase in intracellular calcium (Ca2+) concentrations. youtube.comnih.gov Therefore, calcium flux assays can also be employed to assess the antagonist's ability to block this signaling pathway. nih.govcreative-biolabs.com These assays provide a more comprehensive understanding of the antagonist's functional profile. creative-biolabs.com
| Compound | Assay Type | Cell Line | Endpoint Measured | Potency (IC50/KDB) |
| Compound 1 | Receptor Binding | Human GCGR | Inhibition of ¹²⁵I-glucagon binding | 181 ± 10 nmol/l |
| Compound 1 | Functional (cAMP) | CHO-hGCGR | Inhibition of glucagon-stimulated adenylyl cyclase | 81 ± 11 nmol/l |
| des-His¹-[Glu⁹]glucagon | Functional (cAMP) | HEK293-GluR | Inhibition of glucagon agonism | 0.2 µM |
| MK-0893 | Functional (cAMP) | HEK293-GluR | Inhibition of glucagon agonism | Data not specified |
| MK-0893 | Functional (cAMP) | HEK293-GLP-1R | Inhibition of GLP-1 and glucagon agonism | Data not specified |
| LY2409021 | Functional (cAMP) | HEK293-GluR & GLP-1R | Antagonist at both receptors | Data not specified |
In Vitro Metabolic Stability and Permeability Assessment
For an orally administered drug to be effective, it must possess favorable metabolic stability and permeability characteristics. In vitro assays are employed early in the drug discovery process to predict these properties. Metabolic stability is typically assessed using liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.gov A compound with high metabolic stability is less likely to be rapidly broken down by the liver, allowing it to maintain therapeutic concentrations in the body for a longer duration. Conversely, rapid metabolism, as seen with gymnemagenin (B129900) which has a short half-life of approximately 7 minutes in rat liver microsomes, can lead to poor oral bioavailability. nih.gov
Permeability, the ability of a compound to pass through biological membranes, is often evaluated using Caco-2 cell monolayers, which serve as an in vitro model of the intestinal epithelium. nih.gov Poor permeability can limit the absorption of an orally administered drug from the gastrointestinal tract into the bloodstream. Furthermore, these assays can also identify if a compound is a substrate for efflux transporters, which can actively pump the drug back into the intestinal lumen, further reducing its absorption. nih.gov
Preclinical Pharmacokinetic (PK) Characterization in Animal Models
Following promising in vitro data, the pharmacokinetic profile of a glucagon receptor antagonist is investigated in animal models. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). These studies are crucial for understanding how the drug is handled by a living organism and for predicting its behavior in humans.
Absorption: This refers to the extent and rate at which the drug enters the systemic circulation. For orally administered antagonists, this is a critical parameter.
Distribution: This describes how the drug is dispersed throughout the various tissues and organs of the body. The glucagon receptor is predominantly expressed in the liver, making it the primary target for these antagonists. eurofinsdiscovery.comnih.gov
Metabolism: This involves the chemical modification of the drug by the body, primarily in the liver. Understanding the metabolic pathways is essential for identifying potential drug-drug interactions.
Excretion: This is the process by which the drug and its metabolites are eliminated from the body, typically through urine or feces. The circulating half-life of glucagon itself is short, between four to seven minutes in humans, with the liver and kidneys being the main organs for its removal. youtube.com
Pharmacokinetic studies provide essential data, such as the drug's bioavailability, half-life, and clearance rate, which are critical for determining appropriate dosing regimens for subsequent efficacy studies.
Efficacy Assessment in Rodent Models of Metabolic Disease and Dysglycemia
The ultimate goal of developing a this compound is to effectively manage metabolic diseases. Therefore, the efficacy of these compounds is rigorously tested in various rodent models that mimic human conditions such as type 2 diabetes and dysglycemia.
Impact on Hepatic Glucose Production and Glycogenolysis in Animal Models
Glucagon's primary role is to stimulate the liver to produce glucose through two main processes: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose). nih.gov A key measure of a GCGR antagonist's efficacy is its ability to suppress this glucagon-induced hepatic glucose production. diabetesjournals.org
Studies in animal models have consistently demonstrated that glucagon receptor antagonists can effectively block these processes. For instance, in perfused mouse livers, Compound 1 was shown to inhibit glucagon-induced glycogenolysis in a dose-dependent manner. diabetesjournals.org Similarly, the monoclonal antibody REMD 2.59 has been shown to suppress hepatic glucose production in diabetic mouse models. nih.gov This direct inhibition of the liver's glucose output is a fundamental mechanism by which these antagonists exert their glucose-lowering effects.
Modulation of Glucose Excursion and Insulin (B600854) Secretion in Preclinical Studies
The efficacy of glucagon receptor antagonists is further evaluated by their ability to control blood glucose levels, particularly after a meal or a glucose challenge. In rodent models of diabetes, administration of GCGR antagonists has been shown to reduce glucose excursions. nih.gov For example, in mice, Compound A, a non-peptidyl antagonist, significantly diminished the rise in blood glucose following a glucagon challenge. nih.gov
Effects on Lipid Metabolism and Energy Expenditure in Animal Models
Preclinical studies in animal models have revealed complex effects of GCGR antagonists on lipid metabolism and energy expenditure. While beneficial for glucose control, these compounds have been associated with alterations in lipid profiles.
Chronic inhibition of the glucagon receptor in mice has been shown to impair lipid tolerance, leading to increased plasma triglyceride concentrations. nih.gov This effect is accompanied by changes in the hepatic expression of genes involved in lipid metabolism. nih.gov Specifically, chronic treatment with a GCGR antibody in mice resulted in upregulated genes related to lipid metabolism and increased liver triglyceride concentrations. nih.gov Conversely, activation of the glucagon receptor has been linked to improved lipid metabolism. nih.gov Glucagon signaling in the liver helps regulate hepatic lipid metabolism, potentially reducing fat accumulation and secretion. nih.govfrontiersin.org
The role of glucagon in whole-body lipid metabolism, particularly its influence on lipolysis in adipose tissue, is more debated, especially in humans. nih.govfrontiersin.org In rodent models, however, glucagon has been shown to stimulate lipolysis. nih.gov
Regarding energy expenditure, glucagon is known to increase it, an effect that has been observed for over six decades. nih.gov This thermogenic effect is thought to be mediated, at least in part, through the central nervous system and the induction of fibroblast growth factor 21 (FGF21) in the liver. nih.govglucagon.com Studies in mice have shown that glucagon's ability to increase energy expenditure is independent of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT), suggesting alternative pathways are involved. nih.gov Chronic administration of glucagon has been shown to increase the synthesis and secretion of hepatic FGF21, which in turn can augment sympathetic output to BAT, thereby increasing energy expenditure. nih.gov
Long-Term Preclinical Efficacy Studies in Chronic Disease Models
Long-term studies in preclinical models of chronic diseases, primarily diabetes and obesity, have demonstrated the potential efficacy of GCGR antagonists in improving glycemic control.
In diet-induced obese mice with a humanized glucagon receptor, chronic treatment with a GCGR antagonist, Cpd-A, resulted in sustained glucose lowering. nih.gov This was accompanied by moderate and reversible elevations in glucagon and glucagon-like peptide-1 (GLP-1) levels. nih.gov Importantly, unlike observations in glucagon receptor knockout mice, this chronic pharmacological antagonism did not lead to significant alpha-cell hypertrophy. nih.gov
Similarly, in various rodent models of diabetes, including ob/ob and db/db mice and ZDF rats, treatment with glucagon receptor antisense oligonucleotides (ASOs) led to significant and lasting improvements in blood glucose levels. glucagon.com
More recent long-term studies have explored the effects of GCGR antagonists in models of heart failure with preserved ejection fraction (HFpEF). In two independent preclinical models of HFpEF, treatment with a GCGR antagonist, REMD2.59, for 10 weeks significantly ameliorated the progression of pathological features associated with the disease. ahajournals.org Furthermore, cardiomyocyte-specific genetic deletion of the glucagon receptor also resulted in improved cardiac function under metabolic and mechanical stress. ahajournals.org These findings suggest that glucagon signaling is an important underlying mechanism in the pathogenesis of HFpEF. ahajournals.org
A 12-week study in both db/db and high-fat diet/streptozotocin-induced type 2 diabetic mice using a human GCGR monoclonal antibody, REMD 2.59, showed lowered blood glucose levels and improved glucose tolerance. bmj.com
Investigation of Potential Off-Target Receptor Interactions in Preclinical Systems
The specificity of glucagon receptor antagonists is a critical aspect of their preclinical evaluation to minimize unintended effects.
In vitro assays are routinely used to assess the selectivity of these compounds. For instance, the antagonistic activity of a monoclonal antibody, Glp1R0017, was found to be specific to the GLP-1 receptor, with no activity observed in cells overexpressing the glucose-dependent insulinotropic peptide receptor (GIPR), glucagon-like peptide-2 receptor, or the glucagon receptor. nih.gov
However, some small molecule GCGR antagonists have shown potential for off-target interactions. For example, the allosteric inhibitors LY2409021 and MK-0893 were found to antagonize the action of both glucagon and GLP-1 at the GLP-1 receptor. nih.gov This highlights the importance of comprehensive screening against a panel of related receptors.
The potential for species-specific differences in receptor binding and antagonist potency is another important consideration. Some antagonists have been shown to be more potent against the human GCGR than the murine receptor, and vice versa. diabetesjournals.org This necessitates careful evaluation in preclinical models that accurately reflect the human target.
Biomarker Discovery and Validation in Preclinical Models of Glucagon Receptor Antagonism
The identification and validation of biomarkers are essential for monitoring the pharmacological effects of glucagon receptor antagonists in both preclinical and clinical settings.
Amino acids have emerged as sensitive and translatable biomarkers for glucagon receptor engagement. nih.gov In studies involving rodents and cynomolgus monkeys, treatment with a long-acting dual GLP-1/glucagon receptor agonist significantly decreased plasma amino acid levels. nih.gov This effect was attributed to the glucagon receptor component, as it was absent with a GLP-1 receptor agonist alone. nih.gov The decrease in amino acids was associated with increased expression of hepatic amino acid transporters. nih.gov
Another key biomarker is the level of circulating glucagon itself. Chronic antagonism of the glucagon receptor consistently leads to an increase in plasma glucagon levels. glucagon.comnih.gov This is considered a compensatory response to the blockade of glucagon signaling.
Furthermore, antagonism of the glucagon receptor has been shown to increase circulating levels of glucagon-like peptide-1 (GLP-1). glucagon.comnih.gov Studies in diabetic mouse models have demonstrated that treatment with a GCGR monoclonal antibody elevates plasma GLP-1 levels by promoting the proliferation of intestinal L-cells, which produce GLP-1. bmj.com This effect appears to be mediated through GLP-1 receptor/PKA signaling pathways. bmj.com
Synthetic Methodologies and Chemical Biology Approaches for Glucagon Receptor Antagonists
Classical Organic Synthesis Routes for Key Antagonist Scaffolds
The synthesis of small molecule glucagon (B607659) receptor antagonists has relied heavily on classical organic synthesis to construct core molecular scaffolds. These routes are often multi-step processes requiring careful control of reaction conditions to achieve the desired products.
One prominent class of GCGR antagonists is the biphenylsulfonamides . The synthesis of these compounds typically involves a convergent approach. For instance, the synthesis of a biphenylsulfonamide antagonist can begin with the protection of β-alanine ethyl ester, followed by a series of reactions including reduction of a nitro group, N-alkylation via reductive amination, and sulfonamide formation. A key step in this synthesis is a Suzuki coupling reaction to construct the biphenyl (B1667301) moiety, followed by hydrolysis of the ester to yield the final carboxylic acid. nih.gov
Another important scaffold is the thiazole-based antagonists . The synthesis of these compounds often revolves around the construction of the central thiazole (B1198619) ring. This can be achieved through various heterocyclic chemistry methods. Subsequent modifications, such as N-alkylation and amide bond formation, are then carried out to introduce the necessary pharmacophoric elements for potent antagonism. osti.gov
Pyridine-based antagonists have also been extensively explored. The synthesis of these molecules often involves the construction of a substituted pyridine (B92270) core, followed by the introduction of various side chains through cross-coupling reactions and other standard transformations to optimize potency and pharmacokinetic properties.
The synthesis of peptide-based antagonists also utilizes classical solution-phase and solid-phase peptide synthesis (SPPS) techniques. Solid-phase synthesis, in particular, has been instrumental in the rapid generation of glucagon analogues with specific amino acid substitutions to confer antagonistic properties. osti.govnih.govgoogle.com For example, the synthesis of des-His1-[Glu9]glucagon amide, a known peptide antagonist, was achieved using solid-phase methods. nih.gov
A summary of key synthetic reactions for different antagonist scaffolds is provided in the table below.
| Scaffold | Key Synthetic Reactions | Reference Compound Example |
| Biphenylsulfonamides | Suzuki coupling, Reductive amination, Sulfonamide formation | Compound 7aB-3 nih.gov |
| Thiazoles | Hantzsch thiazole synthesis, Amide coupling | Compound 18 osti.gov |
| Pyrazoles | Knorr pyrazole (B372694) synthesis, N-arylation | MK-0893 nih.gov |
| Peptides | Solid-phase peptide synthesis (SPPS) | des-His1-[Glu9]glucagon amide nih.gov |
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
To efficiently explore the structure-activity relationships (SAR) of glucagon receptor antagonists, parallel synthesis and combinatorial chemistry have been employed to generate large libraries of compounds. These high-throughput techniques allow for the rapid synthesis of numerous analogues by systematically varying different parts of the molecular scaffold.
Solution-phase parallel synthesis has been utilized to create libraries of small molecule antagonists. For example, a library of benzimidazole (B57391) derivatives was synthesized in a parallel fashion, starting from substituted o-phenylenediamines. researchgate.net This approach allows for the introduction of diversity at multiple points of the benzimidazole scaffold, leading to the identification of potent antagonists.
Solid-phase synthesis has also been a valuable tool for library generation, particularly for peptide-based antagonists. By anchoring the initial amino acid to a solid support, a large number of different peptides can be synthesized in parallel by varying the sequence of amino acids. osti.govresearchgate.net This has been crucial in identifying key amino acid residues for antagonist activity.
Combinatorial chemistry has been instrumental in the discovery of novel antagonist scaffolds. By combining different building blocks in a systematic manner, large and diverse chemical libraries can be generated. For instance, a diagonal combinatorial chemistry approach has been proposed for the efficient synthesis and screening of small molecule libraries to identify potent receptor antagonists. kaist.ac.kr These libraries can then be screened for their ability to inhibit glucagon receptor signaling, leading to the identification of novel hit compounds.
The use of computational tools, such as pharmacophore modeling , often precedes or accompanies combinatorial synthesis. By identifying the key chemical features required for antagonist activity, these models can guide the design of focused libraries, increasing the efficiency of the drug discovery process. acs.org
Asymmetric Synthesis Strategies for Chiral Antagonist Development
Many potent small molecule glucagon receptor antagonists contain one or more chiral centers, and their biological activity is often stereospecific. Therefore, the development of asymmetric synthesis strategies to produce enantiomerically pure compounds is of paramount importance.
A variety of asymmetric synthesis approaches have been employed in the development of chiral GCGR antagonists. These include the use of chiral auxiliaries , chiral catalysts , and chiral pool synthesis .
For example, the asymmetric synthesis of a potent glucagon receptor antagonist was achieved through a key Friedel-Crafts alkylation of an indole (B1671886) with a chiral α-phenyl benzyl (B1604629) cation. This reaction established one of the stereocenters with high diastereoselectivity. Another key step was an asymmetric hydrogenation via dynamic kinetic resolution to set the other stereocenter.
Biocatalysis is an emerging green and efficient tool for the synthesis of chiral molecules. Enzymes, due to their inherent chirality, can catalyze reactions with high enantioselectivity. While specific applications in the synthesis of glucagon receptor antagonists are not extensively documented, the use of biocatalysts for the kinetic resolution of chiral intermediates or the asymmetric reduction of ketones to produce chiral alcohols are well-established methods that could be applied. mdpi.comresearchgate.net
The importance of chirality is highlighted by the observation that different enantiomers of a chiral antagonist can exhibit significantly different pharmacokinetic profiles, primarily due to differences in clearance rates. nih.gov
| Chiral Antagonist/Intermediate | Asymmetric Synthesis Strategy | Key Findings |
| Chiral α-Phenyl Benzyl Cation Intermediate | Friedel-Crafts alkylation with a chiral auxiliary | High diastereoselectivity in the formation of a key C-C bond. |
| Chiral Alcohol Intermediate | Asymmetric hydrogenation via dynamic kinetic resolution | Efficient establishment of a key stereocenter. |
| General Chiral Intermediates | Biocatalytic kinetic resolution | Potential for green and highly enantioselective synthesis. mdpi.comresearchgate.net |
Flow Chemistry and Green Chemistry Principles in Antagonist Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in the pharmaceutical industry. Flow chemistry and the principles of green chemistry are at the forefront of this movement and have potential applications in the synthesis of glucagon receptor antagonists.
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples of the complete synthesis of a this compound in flow are limited, the technology is well-suited for the synthesis of key heterocyclic intermediates that are common in many antagonist scaffolds. nih.gov
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several strategies:
Use of greener solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste.
Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and energy consumption, leading to more efficient and greener syntheses. researchgate.netchemicaljournals.comnih.gov Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, which are key components of many small molecule antagonists. nih.gov
The application of these principles can lead to more sustainable and cost-effective manufacturing processes for glucagon receptor antagonists.
Prodrug Strategies for Glucagon Receptor Antagonists (focus on chemical design)
Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. The chemical design of a prodrug involves temporarily modifying the active drug with a promoiety, which is cleaved in vivo to release the parent drug.
For peptide-based glucagon antagonists, which often suffer from poor oral bioavailability and a short half-life, prodrug approaches are particularly attractive. One strategy involves the creation of ester-based prodrugs . By esterifying a carboxylic acid group or a hydroxyl group on the peptide, its lipophilicity can be increased, potentially improving its absorption. The ester linkage is designed to be cleaved by esterases in the plasma or tissues. acs.orggoogle.com The rate of cleavage can be tuned by modifying the structure of the ester promoiety. acs.org
Another approach is the use of phosphate (B84403) prodrugs . Phosphorylation of a hydroxyl group on the antagonist can improve its aqueous solubility. The phosphate group is then cleaved by phosphatases in the body to release the active drug. nih.gov The design of these prodrugs often involves masking the negative charges of the phosphate group with ester or amide functionalities to improve cell permeability. researchgate.net
For small molecule antagonists, prodrugs can be designed to improve solubility or to target specific tissues. For example, a poorly soluble antagonist could be derivatized with a hydrophilic promoiety that is cleaved after absorption.
A key aspect of prodrug design is the choice of the cleavable linker . The linker must be stable enough to allow the prodrug to reach its target, but also be efficiently cleaved to release the active drug. The design of linkers that are susceptible to specific enzymes or physiological conditions is an active area of research. nih.gov
Application of Click Chemistry and Bioconjugation Techniques in Antagonist Research
Click chemistry and bioconjugation techniques have become powerful tools in chemical biology for the site-specific modification of biomolecules. These methods have been applied in this compound research for various purposes, including the development of imaging agents and the study of receptor-ligand interactions.
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific way to link molecules together. kaist.ac.krnih.govnih.govnih.govresearchgate.net For example, a this compound can be functionalized with an azide (B81097) or alkyne group, which can then be "clicked" with a corresponding alkyne or azide-modified probe, such as a fluorescent dye or a positron emission tomography (PET) imaging agent. researchgate.net
Bioconjugation has been used to attach imaging agents to glucagon receptor antagonists for in vivo imaging of the glucagon receptor. For instance, peptide-based antagonists have been conjugated to chelating agents that can coordinate with radioactive metals for single-photon emission computed tomography (SPECT) or PET imaging.
These techniques have also been used to create antagonist-drug conjugates . By linking a cytotoxic drug to a this compound, it may be possible to selectively deliver the drug to cells expressing the glucagon receptor.
The table below summarizes some applications of these techniques in this compound research.
| Technique | Application | Example |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Labeling with imaging probes | An azide-modified antagonist is reacted with an alkyne-functionalized fluorescent dye. mdpi.com |
| Strain-promoted azide-alkyne cycloaddition (SPAAC) | In vivo labeling | An antagonist with a strained alkyne is used for copper-free labeling in a biological system. |
| Bioconjugation | Development of PET imaging agents | An antagonist is conjugated to a chelating agent for labeling with a positron-emitting radionuclide. |
| Bioconjugation | Creation of antagonist-drug conjugates | A cytotoxic agent is linked to a this compound for targeted drug delivery. nih.gov |
Isotopic Labeling Strategies for Mechanistic and PK Studies
Isotopic labeling is an indispensable tool for studying the mechanism of action, pharmacokinetics (PK), and metabolism of drug candidates. In the context of glucagon receptor antagonists, various isotopes have been incorporated into the molecules to facilitate these studies.
Carbon-14 (¹⁴C) is a long-lived beta-emitter that is commonly used in absorption, distribution, metabolism, and excretion (ADME) studies. The synthesis of a ¹⁴C-labeled this compound has been reported, which was used in a human mass balance study to determine the metabolic fate of the drug. nih.gov The synthesis involved the introduction of the ¹⁴C label in the final steps of the synthetic route to maximize the specific activity and minimize the handling of radioactive materials.
Tritium (B154650) (³H) is another beta-emitter that is often used for in vitro receptor binding assays and autoradiography due to its higher specific activity compared to ¹⁴C. The synthesis of tritium-labeled compounds can be achieved through various methods, including catalytic tritium-halogen exchange or the reduction of a suitable precursor with tritium gas. nih.gov
Stable isotopes , such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are used in mechanistic studies and as internal standards in quantitative mass spectrometry-based assays. The incorporation of stable isotopes can also be used to study metabolic pathways by tracking the fate of the labeled molecule.
For positron emission tomography (PET) imaging , short-lived positron-emitting isotopes such as fluorine-18 (¹⁸F) are used. The synthesis of ¹⁸F-labeled glucagon receptor antagonists allows for the non-invasive in vivo visualization and quantification of the glucagon receptor in living subjects. The synthesis of these radiotracers is challenging due to the short half-life of ¹⁸F (approximately 110 minutes) and requires rapid and efficient labeling methods. Often, a prosthetic group containing ¹⁸F is first synthesized and then coupled to the antagonist molecule.
| Isotope | Application | Synthetic Strategy |
| Carbon-14 (¹⁴C) | ADME and mass balance studies | Introduction of a ¹⁴C-labeled synthon in the later stages of the synthesis. nih.gov |
| Tritium (³H) | Receptor binding assays, autoradiography | Catalytic tritium-halogen exchange or reduction with tritium gas. nih.gov |
| Stable Isotopes (²H, ¹³C) | Mechanistic studies, internal standards | Incorporation of commercially available isotopically labeled starting materials. |
| Fluorine-18 (¹⁸F) | PET imaging | Rapid coupling of an ¹⁸F-labeled prosthetic group to the antagonist. |
Emerging Concepts and Future Directions in Glucagon Receptor Antagonist Research
Development of Multi-Targeted Receptor Modulators
A significant shift in the development of therapies for metabolic diseases involves the creation of multi-targeted receptor modulators, particularly those that combine glucagon (B607659) receptor antagonism with glucagon-like peptide-1 (GLP-1) receptor agonism. This approach aims to harness the complementary metabolic benefits of both pathways.
The rationale for developing GLP-1/glucagon co-agonists stems from the desire for enhanced efficacy in treating obesity and type 2 diabetes. frontiersin.org While GLP-1 receptor agonists are established treatments that improve glycemic control and promote weight loss, adding glucagon receptor agonism can further increase energy expenditure. frontiersin.orgnih.gov The key is to strike the right balance between the activities at each receptor to maximize therapeutic benefits while minimizing potential side effects. frontiersin.org
Several multi-targeted receptor modulators are in various stages of development. These include:
Dual GLP-1/GIP Receptor Agonists: Tirzepatide, a dual agonist for GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, has demonstrated significant weight loss and improved glycemic control in clinical trials. pnas.orgnih.gov
Dual GLP-1/Glucagon Receptor Co-agonists: Compounds like cotadutide (B8819395) and efinopegdutide have shown promise in early clinical studies for weight loss and metabolic improvements. frontiersin.org For instance, SAR425899 resulted in a notable weight loss in a 28-day study. nih.gov Survodutide, another dual agonist, is in late-stage development for both weight management and metabolic dysfunction-associated steatohepatitis (MASH). fiercebiotech.com
Triple GLP-1/GIP/Glucagon Receptor Agonists: The success of dual agonists has spurred the development of unimolecular triple co-agonists that target the receptors for GLP-1, GIP, and glucagon, aiming for even greater metabolic benefits. pnas.org
This multi-targeted approach represents a paradigm shift from single-receptor modulation to a more holistic strategy that addresses the complex pathophysiology of metabolic disorders. nih.gov
Exploration of Glucagon Receptor Antagonism in Non-Metabolic Disease Areas
While the primary focus of glucagon receptor antagonism has been on metabolic diseases like type 2 diabetes and obesity, emerging research is exploring its therapeutic potential in other areas. ontosight.ai
Oncology: The link between metabolic health and cancer has led to investigations into the role of glucagon receptor signaling in oncology. Some studies suggest that GLP-1 receptor agonists may be associated with a reduced risk of certain obesity-related cancers. nih.govwikipedia.org Although direct evidence for glucagon receptor antagonists in cancer treatment is still in its early stages, the modulation of metabolic pathways is a recognized strategy in cancer therapy. acs.org For instance, glucagon receptor signaling has been implicated in the regulation of hepatic farnesoid X receptor and fibroblast growth factor 21, which can influence cellular metabolism and potentially impact cancer cell growth. glucagon.com
Rare Metabolic Disorders: Glucagon receptor antagonism is also being considered for rare metabolic disorders. For example, research suggests that blocking glucagon action could be beneficial in certain urea (B33335) cycle disorders. mdpi.com Specifically, glucagon receptor antagonism has been shown to increase the survival of mice with a deficiency in ornithine transcarbamylase, a key enzyme in the urea cycle. mdpi.com This suggests that by modulating amino acid metabolism, glucagon receptor antagonists could offer a novel therapeutic avenue for these rare conditions.
The exploration of glucagon receptor antagonists in these non-metabolic disease areas is still in its infancy but holds the potential to expand the therapeutic landscape for these challenging conditions.
Advanced In Vitro Systems for Antagonist Evaluation
The evaluation of glucagon receptor antagonists is being revolutionized by the adoption of advanced in vitro systems that more accurately mimic human physiology. These models offer a more predictive and human-relevant platform for drug screening and development compared to traditional cell lines. abcam.com
Induced Pluripotent Stem Cells (iPSCs): Human iPSCs are a powerful tool for disease modeling and drug discovery. abcam.comnih.gov Because they are derived from patients, they carry the individual's genetic makeup, including any disease-associated mutations. abcam.comahajournals.org This allows for the creation of patient-specific disease models in a dish. nih.gov For metabolic diseases, iPSCs can be differentiated into various relevant cell types, such as hepatocytes (liver cells), cardiomyocytes (heart cells), and pancreatic β-cells. abcam.comahajournals.orgnih.gov These iPSC-derived cells can then be used to test the efficacy and potential toxicity of glucagon receptor antagonists in a human-relevant context. nih.govmdpi.com For example, iPSC-derived β-cells from patients with maturity-onset diabetes of the young have been used to study the effects of genetic mutations on insulin (B600854) secretion. ahajournals.org
3D Organoids: Moving beyond two-dimensional cell cultures, three-dimensional (3D) organoids represent a significant leap forward in in vitro modeling. These self-organizing structures are grown from stem cells and can recapitulate the complex architecture and function of human organs on a miniature scale. nih.gov Liver and pancreatic organoids, for instance, can provide a more realistic environment to study the effects of glucagon receptor antagonists on glucose metabolism and other cellular processes. nih.gov The use of organoids in drug discovery is expected to improve the preclinical screening and validation of new drug candidates. nih.gov
Microfluidic Platforms: Microfluidic platforms, also known as "organs-on-a-chip," are another advanced in vitro system that allows for the precise control of the cellular microenvironment. These devices can be used to create complex, multi-cellular models that mimic the interactions between different tissues and organs. For G-protein coupled receptor (GPCR) research, microfluidic platforms can be used to screen for novel antagonists and to study the intricacies of receptor signaling in a more dynamic and physiologically relevant setting.
The integration of these advanced in vitro systems into the drug discovery workflow is poised to accelerate the development of more effective and safer glucagon receptor antagonists.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Antagonist Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, offering powerful tools to accelerate the identification and optimization of novel glucagon receptor antagonists. nih.govnih.gov
Computer-aided drug design (CADD) has long been a valuable tool in GPCR drug discovery, and the advent of AI and ML is further enhancing its capabilities. nih.govresearchgate.net These computational approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
SBDD relies on the 3D structure of the target protein to identify and design molecules that can bind to it.
LBDD uses information about known active ligands to build predictive models that can identify new compounds with similar properties. nih.gov
ML algorithms are being applied to various aspects of this process, including:
Virtual Screening: ML models can be trained on large datasets of compounds to predict their potential to interact with the glucagon receptor, enabling the rapid screening of vast chemical libraries. nih.govselvita.com
Ligand Optimization: Interpretable ML models can provide insights into the structure-activity relationships of ligands, guiding medicinal chemists in the optimization of lead compounds to improve their potency and selectivity. acs.org
Predicting Drug Properties: AI and ML can be used to predict various properties of drug candidates, such as their metabolic stability and potential off-target effects. selvita.comacs.org
De Novo Peptide Design: AI is being used to design novel peptides with specific therapeutic properties, which could lead to the discovery of new classes of glucagon receptor antagonists. acs.orgnih.gov
Personalized Medicine Approaches Guided by Glucagon Receptor Polymorphisms
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is gaining traction in the field of glucagon receptor antagonist research. A key aspect of this approach is the consideration of genetic variations, or polymorphisms, in the glucagon receptor gene (GCGR).
The efficacy of a this compound can be influenced by an individual's genetic makeup. Polymorphisms in the GCGR can alter the structure and function of the receptor, potentially affecting how a patient responds to a particular drug. By identifying these genetic variations, it may be possible to predict which patients are most likely to benefit from a specific this compound.
This pharmacogenomic approach could lead to:
Improved Treatment Outcomes: By selecting the most appropriate drug for each patient based on their genetic profile, treatment efficacy can be maximized.
Reduced Adverse Effects: Understanding how genetic variations influence drug metabolism and response can help to minimize the risk of adverse drug reactions.
More Efficient Clinical Trials: Genetic information can be used to stratify patients in clinical trials, leading to more targeted and efficient drug development.
While the application of personalized medicine in the context of glucagon receptor antagonists is still in its early stages, it represents a promising avenue for optimizing the treatment of metabolic diseases.
Challenges and Opportunities in Developing Highly Selective and Potent Glucagon Receptor Antagonists
The development of highly selective and potent glucagon receptor antagonists presents both significant challenges and exciting opportunities.
Challenges:
Receptor Selectivity: The glucagon receptor belongs to the secretin family of GPCRs, which also includes the receptors for GLP-1 and GIP. nih.gov Due to the structural similarity between these receptors, achieving high selectivity for the glucagon receptor is a major challenge. acs.org Lack of selectivity can lead to off-target effects and reduced therapeutic efficacy.
Achieving Potency: Developing antagonists with high potency, meaning they are effective at low concentrations, is crucial for minimizing the required dose and potential side effects.
Drug-like Properties: Beyond selectivity and potency, drug candidates must possess favorable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, to be clinically viable. nih.gov
Opportunities:
Structural Biology: Advances in structural biology, including X-ray crystallography and cryo-electron microscopy, are providing detailed insights into the structure of the glucagon receptor and how it interacts with ligands. This information is invaluable for the rational design of selective and potent antagonists. researchgate.net
Computational Modeling: As discussed previously, computational approaches like CADD and ML are powerful tools for overcoming the challenges of selectivity and potency by enabling the design and optimization of novel antagonists with improved properties. nih.govnih.gov
Novel Chemical Scaffolds: The exploration of new chemical scaffolds provides an opportunity to discover antagonists with unique binding modes and improved selectivity profiles. nih.gov
Despite the challenges, the ongoing research and technological advancements in the field offer significant opportunities to develop the next generation of highly selective and potent glucagon receptor antagonists with improved therapeutic profiles.
Novel Chemical Space Exploration and Scaffold Hopping for Next-Generation Antagonists
The discovery of next-generation glucagon receptor antagonists relies heavily on the exploration of novel chemical space and the application of innovative medicinal chemistry strategies like scaffold hopping.
Novel Chemical Space Exploration: This involves moving beyond known chemical classes of glucagon receptor antagonists to identify compounds with entirely new molecular frameworks. This can be achieved through:
High-Throughput Screening: Screening large and diverse compound libraries against the glucagon receptor can lead to the identification of novel hit compounds.
Fragment-Based Drug Discovery: This approach involves screening small, low-molecular-weight compounds (fragments) that bind to the receptor. These fragments can then be grown or linked together to create more potent and selective antagonists.
Scaffold Hopping: Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule. This is particularly useful for:
Improving Drug Properties: By changing the core structure (scaffold) of a molecule, it is possible to improve its pharmacokinetic properties, reduce off-target effects, and overcome patent limitations.
Discovering New Binding Modes: Novel scaffolds may interact with the receptor in different ways, potentially leading to improved selectivity or potency.
Several novel chemical series of glucagon receptor antagonists have been discovered through these approaches, including pyrazole (B372694) ethers, aminopyrazoles, and β-alanine derivatives. nih.govnih.gov For example, the optimization of a β-alanine series led to the discovery of a promising this compound, compound 15, which demonstrated efficacy in animal models. nih.gov Similarly, aminobenzimidazole derivatives have been shown to be effective glucagon suppressors. nih.gov
The continuous exploration of novel chemical space and the use of scaffold hopping are essential for expanding the diversity of glucagon receptor antagonists and for identifying next-generation drug candidates with superior therapeutic profiles.
Q & A
Q. What contradictions exist in the literature regarding GCGR antagonism and insulin secretion, and how are they addressed experimentally?
- Answer: While glucagon typically stimulates insulin secretion, GCGR mAbs paradoxically increase insulin in T2D mice. This is hypothesized to result from GLP-1-mediated β-cell preservation or α/δ-cell transdifferentiation. Studies using β-cell lineage tracing or GLP-1R knockout models are critical to dissect these effects .
Q. What are the limitations of using primary enterocyte cultures versus purified L-cells to study GCGR antagonist effects?
- Answer: Primary enterocytes contain mixed cell types, diluting L-cell-specific signals. While GCGR mAbs increase Gcg expression in these cultures, results may reflect contributions from non-L-cells. Single-cell RNA sequencing or fluorescence-activated cell sorting (FACS) of L-cells (e.g., using Gcg-GFP reporters) could improve specificity .
Q. How do GCGR antagonists influence hepatic amino acid and lipid metabolism, and what are the implications for diabetes-associated comorbidities?
- Answer: GCGR blockade reduces hepatic gluconeogenesis but may dysregulate amino acid catabolism, leading to hyperaminoacidemia. In humans, antagonists like LY2409021 increase liver fat, suggesting a trade-off between glycemic control and metabolic liver health. Metabolomic profiling and clamp studies are used to evaluate these off-target effects .
Methodological Considerations
Q. How are in vitro systems (e.g., GLUTag cells, primary enterocytes) optimized to model GCGR antagonist effects on L-cells?
Q. What strategies are employed to resolve conflicting data on the tissue-specific sources of GLP-1 upregulation (intestinal vs. pancreatic)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
